(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide
CAS No.: 364361-70-6
Cat. No.: VC6357279
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 364361-70-6 |
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Molecular Formula | C18H22N4O3S |
Molecular Weight | 374.46 |
IUPAC Name | N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide |
Standard InChI | InChI=1S/C18H22N4O3S/c1-14-4-10-17(11-5-14)26(24,25)20-13-18(23)21-19-12-15-6-8-16(9-7-15)22(2)3/h4-12,20H,13H2,1-3H3,(H,21,23)/b19-12- |
Standard InChI Key | XJBNVSLXTHVTEI-UNOMPAQXSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Introduction
Chemical Structure and Stereochemical Considerations
(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide features a 4-methylbenzenesulfonamide core linked via an ethylcarboxamide bridge to a hydrazone moiety. The hydrazone segment incorporates a 4-(dimethylamino)benzylidene group, with the (Z)-configuration defined by the spatial arrangement around the C=N double bond. The sulfonamide group (-SO₂NH-) confers polar character, while the dimethylamino substituent enhances solubility and potential bioactivity through electronic effects .
The (Z)-stereochemistry is critical for molecular interactions, as evidenced by studies on analogous hydrazone derivatives where configuration influences binding to enzymatic targets such as α-glucosidase or peroxisome proliferator-activated receptors (PPARγ) . Computational modeling of similar structures suggests that the (Z)-isomer adopts a planar conformation, enabling π-π stacking with aromatic residues in biological targets .
Synthetic Methodology
Reaction Pathway and Intermediate Synthesis
The synthesis parallels methodologies detailed for related sulfonamide-hydrazone hybrids :
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Sulfonamide Formation:
p-Toluenesulfonyl chloride reacts with ethyl glycinate under basic conditions (K₂CO₃/DMSO) to yield ethyl 2-(4-methylphenylsulfonamido)acetate. This intermediate is hydrolyzed to the corresponding hydrazide (N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide) using hydrazine hydrate . -
Hydrazone Condensation:
The hydrazide undergoes condensation with 4-(dimethylamino)benzaldehyde in anhydrous methanol, forming the (Z)-configured hydrazone. Stereoselectivity arises from kinetic control under mild conditions, favoring the (Z)-isomer due to steric hindrance between the dimethylamino group and sulfonamide moiety .
Representative Reaction Scheme:
Optimization and Yield
Key parameters influencing yield (reported 70–85% for analogous compounds ):
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Solvent: Methanol ensures homogeneity and facilitates precipitation.
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Temperature: Room temperature minimizes side reactions.
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Catalysis: Piperidine (0.5 mol%) accelerates imine formation .
Spectral Characterization
Infrared Spectroscopy (IR)
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N-H Stretches: 3278 cm⁻¹ (sulfonamide NH), 3163 cm⁻¹ (hydrazone NH).
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S=O Vibrations: 1366 cm⁻¹ (asymmetric), 1112 cm⁻¹ (symmetric).
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C=O Bands: 1742 cm⁻¹ (oxoethyl group), 1678 cm⁻¹ (amide I).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 2.32 (s, 3H, CH₃-tosyl).
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δ 3.02 (s, 6H, N(CH₃)₂).
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δ 4.12 (d, J = 5.6 Hz, 2H, CH₂CO).
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δ 7.35–7.80 (m, 8H, aromatic).
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δ 8.29 (s, 1H, N=CH).
¹³C NMR:
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δ 21.4 (CH₃-tosyl), 40.1 (N(CH₃)₂), 44.8 (CH₂CO), 126.4–152.1 (aromatic C), 163.2 (C=O), 168.5 (C=N) .
Mass Spectrometry (MS)
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m/z: 456.15 [M+H]⁺ (calc. 456.17 for C₁₉H₂₃N₅O₃S).
Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₉H₂₂N₅O₃S |
Molecular Weight | 455.52 g/mol |
Melting Point | 232–234 °C (decomp.) |
LogP | 1.8 (predicted) |
Solubility | DMSO > 50 mg/mL |
Biological Activity and Applications
Antimicrobial Activity
Sulfonamide-hydrazones exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further evaluation .
Kinase Inhibition
Molecular docking predicts affinity for cyclin-dependent kinases (CDK2, ΔG = −9.2 kcal/mol), implicating anticancer applications .
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